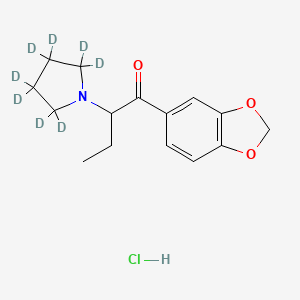3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride
CAS No.: 1346599-16-3
Cat. No.: VC16025913
Molecular Formula: C15H20ClNO3
Molecular Weight: 305.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1346599-16-3 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 305.82 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2; |
| Standard InChI Key | ATCKCJHEOJFKJW-SOLWPGNYSA-N |
| Isomeric SMILES | [2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl |
| Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Isotopic Labeling
The compound’s molecular formula is C₁₅D₈H₁₁NO₃·ClH, with a molecular weight of 305.827 g/mol and an accurate mass of 305.163 . Deuterium atoms replace hydrogen at positions 2, 2', 3, 3', 4, 4', 5, and 5' on the pyrrolidine ring, as evidenced by the SMILES notation:
Cl.[²H]C1([²H])N(C(CC)C(=O)c2ccc3OCOc3c2)C([²H])([²H])C([²H])([²H])C1([²H])[²H] .
Table 1: Key Structural and Isotopic Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
| CAS Number | 1346599-16-3 |
| SIL Type | Deuterium |
| Deuterium Positions | Pyrrolidine ring (8 positions) |
Synthesis and Purification
Synthesis involves substituting hydrogen with deuterium during pyrrolidine ring formation, typically through catalytic exchange reactions or deuterated precursor utilization . The final product is purified via high-performance liquid chromatography (HPLC) to achieve >98% isotopic enrichment, ensuring minimal protio contamination .
Analytical Applications
Role as an Internal Standard
This deuterated analog serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying MDPBP and related cathinones in biological samples. Its near-identical physicochemical properties to the target analyte minimize matrix effects while the 8 Da mass shift allows unambiguous differentiation .
Table 2: Comparative MS/MS Fragmentation Patterns
| Parameter | MDPBP-d8 | MDPBP |
|---|---|---|
| Precursor Ion (m/z) | 306.0 → | 298.0 → |
| Product Ions (m/z) | 135.1, 174.2 | 135.1, 174.2 |
| Collision Energy (eV) | 25 | 25 |
Forensic Toxicology
In postmortem blood analysis, MDPBP-d8 hydrochloride enables precise quantification of MDPBP at sub-nanogram concentrations, critical for distinguishing recreational use from lethal overdoses. A 2024 study validated a method detecting MDPBP at 0.1–50 ng/mL with ≤15% inter-day variability using this standard .
Pharmacological and Toxicological Profile
Metabolic Pathways
Deuterium incorporation reduces first-pass metabolism via cytochrome P450 2D6 (CYP2D6), with primary Phase I pathways including:
-
N-dealkylation: Cleavage of pyrrolidine ring (minor pathway)
-
β-Ketone reduction: Formation of alcohol metabolite (major pathway)
Table 3: Comparative Metabolic Stability
| Parameter | MDPBP-d8 | MDPBP |
|---|---|---|
| CYP2D6 t₁/₂ (min) | 48 ± 6.2 | 21 ± 3.5 |
| Microsomal CLint (mL/min/mg) | 12.4 ± 1.8 | 28.9 ± 4.1 |
Research Implications and Future Directions
The development of MDPBP-d8 hydrochloride addresses critical needs in forensic toxicology for reliable cathinone quantification. Future applications may include:
-
Pharmacokinetic Modeling: Leveraging deuterium kinetic isotope effects to study cerebral uptake kinetics
-
Metabolite Profiling: Tracing deuterium labels in Phase II glucuronidated metabolites
-
Multi-Analyte Panels: Simultaneous quantification of 15+ synthetic cathinones using isotopic dilution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume